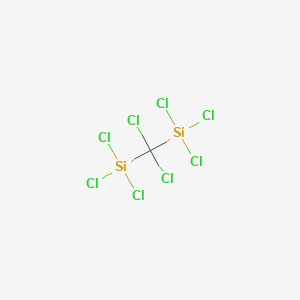

Dichlorobis(trichlorosilyl)methane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dichlorobis(trichlorosilyl)methane is a useful research compound. Its molecular formula is CCl8Si2 and its molecular weight is 351.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

Synthesis of Poly(trifunctional-silyl)alkanes : Dichlorobis(trichlorosilyl)methane has been used in synthesizing new poly(trifunctional-silyl)alkanes, which are potent coupling agents in hybrid organic-inorganic materials. This synthesis was optimized using chloroform, trichlorosilane, and tri-n-butylamine (Corriu, Granier, & Lanneau, 1998).

Gas-Phase Molecular Structure Determination : The molecular structure of tris(trimethylsilyl)(trichlorosilyl) methane in the gas phase has been determined by electron diffraction, revealing details about bond lengths and angles that are affected by steric crowding (Anderson et al., 1989).

Bacterial Growth and Biodegradation

Bacterial Utilization of Chlorinated Methanes : Dichloromethane and other chlorinated methanes are metabolized by aerobic and anaerobic methylotrophic bacteria as carbon and energy sources. The paper discusses various dehalogenation reactions involved in this process (Leisinger & Braus-Stromeyer, 1995).

In-Situ Biodegradation of Chlorinated Ethenes : Studies have shown that trichloroethylene and other chlorinated compounds can be biotransformed in-situ by indigenous methane-oxidizing bacteria through a cometabolic process (Semprini et al., 1990).

Molecular Studies and Environmental Implications

Methane Oxidation and Environmental Implications : The oxidation of methane to methanol by methanotrophic bacteria using metalloenzymes like methane monooxygenases (MMOs) has been studied. This process has implications for bioremediation and environmentally friendly catalyst development (Balasubramanian et al., 2010).

Biodegradation of Trichloroethylene by Methane-Oxidizing Bacteria : An aerobic, methane-oxidizing bacterium has been identified to degrade trichloroethylene in pure culture, which could be significant for treating contaminated groundwater (Little et al., 1988).

Mechanism of Action

Target of Action

Dichlorobis(trichlorosilyl)methane is a highly reactive compound due to the presence of trichlorosilyl groups . It primarily targets other molecules and compounds in chemical reactions, acting as a reagent in a number of transformations .

Mode of Action

The compound interacts with its targets through its high reactivity, which is both a disadvantage and an advantage . This high reactivity allows it to participate in various chemical reactions, including substitution reactions, and to act as superacids and weakly coordinating anions .

Biochemical Pathways

It’s known that the compound’s diverse reactivity could make it an important tool in chemical transformations .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it participates in. Due to its high reactivity, it can introduce the central atom into new compounds . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, variations in temperature and water availability can explain global variations in methane emissions, which could be relevant considering the compound’s potential role in methane-related reactions . Furthermore, the presence of other compounds and the specific conditions of the reaction environment can also impact the compound’s reactivity and the outcomes of its reactions .

Properties

IUPAC Name |

trichloro-[dichloro(trichlorosilyl)methyl]silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl8Si2/c2-1(3,10(4,5)6)11(7,8)9 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAMGYVSOJZSSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl8Si2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-methyl-3-oxopentanoate](/img/structure/B6591909.png)

![2,4-diphenyl-6-[3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-yl]-1,3,5-Triazine](/img/structure/B6591929.png)

![(2R)-2-{[4-(2-{2-amino-4-oxo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioic acid](/img/structure/B6591965.png)

![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6591967.png)

![N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6591968.png)